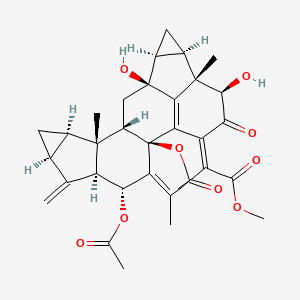
Chlorahololide C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Analyse Des Réactions Chimiques
Chlorahololide C undergoes various chemical reactions, including peroxidation. This reaction can convert shizukaol-type dimers into peroxidized chlorahololide-type dimers . The reaction conditions typically involve the presence of oxygen and may be facilitated by free radical mechanisms . Common reagents used in these reactions include small organic ester moieties, and the major products formed are peroxidized dimers with enhanced anti-inflammatory activity .
Applications De Recherche Scientifique
Chlorahololide C has several scientific research applications:
Pharmacology: It is a potent and selective potassium channel blocker, with an IC50 value of 3.6 μM. This makes it valuable in studies related to ion channel regulation and potential therapeutic applications for conditions involving potassium channels.
Anti-inflammatory Research: The compound has shown significant anti-inflammatory activity, particularly in its peroxidized form.
Cancer Research: Similar compounds like chlorahololide D have demonstrated potential in suppressing breast cancer progression by inducing apoptosis and inhibiting cell migration.
Mécanisme D'action
Chlorahololide C exerts its effects primarily by blocking potassium channels. This inhibition affects the delayed rectifier potassium current (IK) in neurons . The mechanism involves binding to the potassium channels, thereby preventing the flow of potassium ions and altering cellular excitability . Additionally, the peroxidized form of this compound has enhanced anti-inflammatory properties, likely due to its interaction with specific molecular targets involved in inflammation .
Comparaison Avec Des Composés Similaires
Chlorahololide C is part of a family of sesquiterpenoid dimers, which include shizukaol-type and sarcanolide-type dimers . Similar compounds include:
Shizukaol-type dimers: These are the earliest discovered and most widely reported sesquiterpenoid dimers.
Sarcanolide-type dimers: Another type of sesquiterpenoid dimer with distinct structural features.
Chlorahololide D: A lindenane-type sesquiterpenoid dimer
Propriétés
IUPAC Name |
methyl (2Z)-2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36O9/c1-11-15-8-16(15)30(5)19-10-32(39)18-9-17(18)31(6)26(32)23(20(24(35)27(31)36)12(2)28(37)40-7)33(19)22(13(3)29(38)42-33)25(21(11)30)41-14(4)34/h15-19,21,25,27,36,39H,1,8-10H2,2-7H3/b20-12-/t15-,16-,17-,18+,19+,21-,25-,27+,30-,31+,32+,33-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWHPWXSVUDXDS-XMJAEXKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3C(=C)C4CC4C3(C5C2(C6=C7C(C8CC8C7(C5)O)(C(C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2(C\6=C7[C@]([C@@H]8C[C@@H]8[C@]7(C5)O)([C@H](C(=O)/C6=C(/C)\C(=O)OC)O)C)OC1=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














